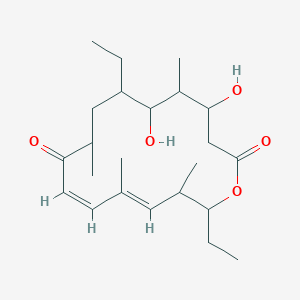
GAT36KE673
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GAT36KE673 is a synthetic analog of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GAT36KE673 typically involves the following steps:
Starting Material: The synthesis begins with tryptamine, a naturally occurring compound.
Methylation: The alpha position of the tryptamine is methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Hydroxylation: The resulting compound undergoes hydroxylation at the 5-position using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: GAT36KE673 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups, leading to a range of derivatives.
Applications De Recherche Scientifique
GAT36KE673 has several scientific research applications:
Neuropharmacology: It is used to study serotonin receptors and their role in mood regulation and other neurological functions.
Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for conditions like depression and anxiety.
Biological Studies: It serves as a tool to investigate the physiological and biochemical pathways involving serotonin.
Industrial Applications: Its derivatives are used in the synthesis of various pharmaceuticals and research chemicals.
Mécanisme D'action
GAT36KE673 exerts its effects by interacting with serotonin receptors, particularly the 5-HT2 receptor subtype. Upon binding to these receptors, it modulates the release of neurotransmitters and influences various signaling pathways. This interaction can affect mood, cognition, and other physiological processes.
Comparaison Avec Des Composés Similaires
Serotonin: The natural neurotransmitter with similar structure but without the alpha-methyl group.
5-Methoxytryptamine: Another analog of serotonin with a methoxy group at the 5-position.
Bufotenin: A naturally occurring compound with structural similarities to serotonin.
Uniqueness: GAT36KE673 is unique due to its alpha-methyl group, which confers different pharmacological properties compared to serotonin and its other analogs. This structural modification allows it to interact differently with serotonin receptors, making it a valuable tool in research.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-[(2S)-2-aminopropyl]-1H-indol-5-ol |
InChI |
InChI=1S/C11H14N2O/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11/h2-3,5-7,13-14H,4,12H2,1H3/t7-/m0/s1 |
Clé InChI |
LYPCGXKCQDYTFV-ZETCQYMHSA-N |
SMILES |
CC(CC1=CNC2=C1C=C(C=C2)O)N |
SMILES isomérique |
C[C@@H](CC1=CNC2=C1C=C(C=C2)O)N |
SMILES canonique |
CC(CC1=CNC2=C1C=C(C=C2)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)
![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)
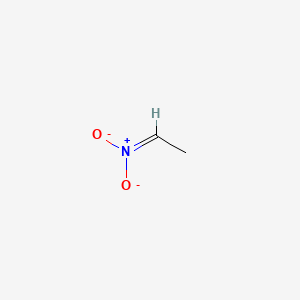
![3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234234.png)


![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1234240.png)
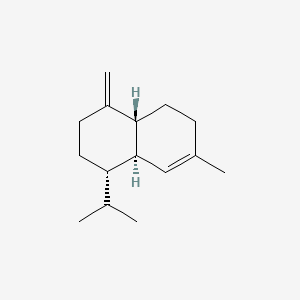

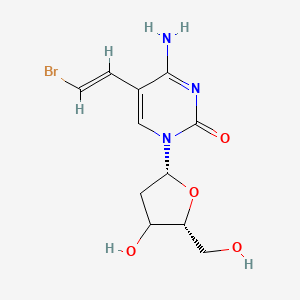

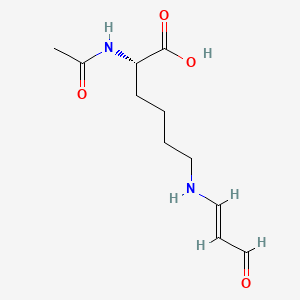
![[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hexadecanoate](/img/structure/B1234251.png)
